![molecular formula C24H22N2O4S B7708231 N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B7708231.png)
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a quinoline moiety, a methoxyphenyl group, and a sulfonamide linkage. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis or the Doebner-Miller reaction.
Introduction of the Hydroxy Group: The hydroxy group at the 2-position of the quinoline ring can be introduced via hydroxylation reactions.
Formation of the Sulfonamide Linkage: The sulfonamide linkage is formed by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyquinoline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonamide linkage, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process. The sulfonamide linkage can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline moiety and exhibit similar biological activities.
Quinoxalines: These compounds have a similar structure and are known for their antimicrobial properties.
Quinazolines: These compounds are also structurally related and have applications in medicinal chemistry.
Uniqueness: N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the combination of its quinoline moiety, methoxyphenyl group, and sulfonamide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-17-7-13-22(14-8-17)31(28,29)26(20-9-11-21(30-2)12-10-20)16-19-15-18-5-3-4-6-23(18)25-24(19)27/h3-15H,16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYROCITYNJRUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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